molecular formula C16H26ClNO2 B12356814 Cis-Tramadol-13C,D3, Hydrochloride

Cis-Tramadol-13C,D3, Hydrochloride

Cat. No.: B12356814
M. Wt: 303.85 g/mol
InChI Key: PPKXEPBICJTCRU-RKTDZYFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Tramadol-13C,D3, Hydrochloride involves the incorporation of isotopic labels into the tramadol moleculeThe final step involves the conversion of the base to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a certified reference material in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

Cis-Tramadol-13C,D3, Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include various metabolites and derivatives of tramadol, which can be used for further research and analysis .

Scientific Research Applications

Cis-Tramadol-13C,D3, Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Cis-Tramadol-13C,D3, Hydrochloride exerts its effects by acting as an opioid agonist. It binds to the μ-opioid receptor, inhibiting the reuptake of norepinephrine and serotonin, which enhances its analgesic effects. The compound’s mechanism of action involves the modulation of pain signals in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-Tramadol-13C,D3, Hydrochloride is unique due to its isotopic labeling, which makes it an invaluable tool for analytical applications. The incorporation of 13C and D3 isotopes allows for precise quantification and differentiation from non-labeled tramadol in various analytical methods .

Properties

Molecular Formula

C16H26ClNO2

Molecular Weight

303.85 g/mol

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-[3-(trideuterio(113C)methoxy)phenyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i3+1D3;

InChI Key

PPKXEPBICJTCRU-RKTDZYFHSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN(C)C)O.Cl

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl

Origin of Product

United States

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